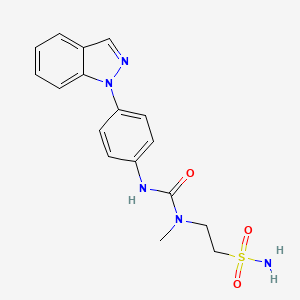![molecular formula C19H9ClF2O2 B7434390 (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone](/img/structure/B7434390.png)
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone, also known as DBF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and potential biological effects.
Mécanisme D'action
The exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone in lab experiments is its unique chemical structure, which allows for the study of its potential biological effects. However, one limitation is that the exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone. One area of research is the development of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone-based therapeutics for the treatment of cancer and other diseases. Another area of research is the elucidation of the exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine the safety and efficacy of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone in humans.
Méthodes De Synthèse
The synthesis of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone involves a multi-step process that includes the reaction of 5-chlorobenzo[g][1]benzofuran-2-carboxylic acid with 2,5-difluorobenzene in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone.
Applications De Recherche Scientifique
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
(5-chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF2O2/c20-15-7-10-8-17(18(23)14-9-11(21)5-6-16(14)22)24-19(10)13-4-2-1-3-12(13)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCNIWAVEWEDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C3)C(=O)C4=C(C=CC(=C4)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)
![3-[6-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434327.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)

![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)
![methyl 4-oxo-3-[(2-oxo-1H-pyridin-3-yl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B7434359.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7434394.png)
![2-acetamido-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7434396.png)
![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)